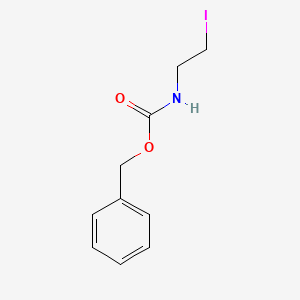

Benzyl (2-iodoethyl)carbamate

Description

BenchChem offers high-quality Benzyl (2-iodoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-iodoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-iodoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNJIQPJPQOWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461747 | |

| Record name | Benzyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-12-6 | |

| Record name | Phenylmethyl N-(2-iodoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (2-iodoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2-iodoethyl)carbamate (CAS No. 68373-12-6) is a versatile bifunctional molecule of significant interest to the organic synthesis and pharmaceutical development communities. Its structure incorporates a benzyl carbamate protecting group and a reactive primary iodoalkane, rendering it a valuable intermediate for the introduction of a protected aminoethyl fragment in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and handling of Benzyl (2-iodoethyl)carbamate, compiled to support its effective application in research and development.

Introduction

The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] The benzyl carbamate (Cbz or Z) group, in particular, is a widely utilized amine protecting group due to its stability under a range of reaction conditions and its facile removal through methods such as catalytic hydrogenation. Benzyl (2-iodoethyl)carbamate couples this protective strategy with a reactive ethyl iodide moiety, creating a powerful building block for the construction of nitrogen-containing compounds. The primary iodide is an excellent leaving group, susceptible to nucleophilic substitution, making this reagent ideal for alkylation reactions. This guide aims to consolidate the available technical information on Benzyl (2-iodoethyl)carbamate, providing a reliable resource for its practical application.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl (2-iodoethyl)carbamate is presented in Table 1. The compound is a white to off-white solid at room temperature and requires refrigerated storage with protection from light to ensure its stability.[2]

Table 1: Physicochemical Properties of Benzyl (2-iodoethyl)carbamate

| Property | Value | Reference(s) |

| CAS Number | 68373-12-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂INO₂ | [2][3] |

| Molecular Weight | 305.11 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity Specification | ≥98.5% | [3] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis of Benzyl (2-iodoethyl)carbamate from Benzyl N-(2-hydroxyethyl)carbamate involves the substitution of the hydroxyl group with iodine. A common and effective method for this transformation is the Appel reaction or a variation thereof.

Caption: Proposed workflow for the synthesis of Benzyl (2-iodoethyl)carbamate.

Experimental Protocol (Proposed)

Causality Behind Experimental Choices:

-

Reagents: The combination of triphenylphosphine and iodine generates a phosphonium iodide intermediate in situ, which activates the primary alcohol for nucleophilic attack by the iodide ion. Imidazole is added to act as a mild base, neutralizing the HI formed during the reaction and preventing potential side reactions.

-

Solvent: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves the reactants.

-

Temperature: The reaction is typically carried out at 0°C to room temperature to control the reaction rate and minimize potential side reactions.

-

Purification: A standard aqueous work-up is used to remove water-soluble byproducts, and column chromatography is employed to separate the desired product from triphenylphosphine oxide and any remaining starting material.

Step-by-Step Methodology:

-

To a stirred solution of Benzyl N-(2-hydroxyethyl)carbamate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add imidazole (1.2 eq).

-

Slowly add a solution of iodine (1.2 eq) in dichloromethane dropwise. The reaction mixture will typically turn from a brown color to a pale yellow.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl (2-iodoethyl)carbamate.

Spectroscopic Characterization (Predicted)

While experimental spectra for Benzyl (2-iodoethyl)carbamate are not available in the searched literature, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5H, corresponding to the phenyl group of the benzyl moiety.

-

Benzylic Protons: A singlet at approximately δ 5.10 ppm, integrating to 2H, for the -CH₂- group of the benzyl ester.

-

Methylene Protons (adjacent to Nitrogen): A quartet (or triplet of doublets) around δ 3.50-3.60 ppm, integrating to 2H, for the -NH-CH₂- group. The coupling will be to the adjacent -CH₂-I protons and the -NH- proton.

-

Methylene Protons (adjacent to Iodine): A triplet around δ 3.20-3.30 ppm, integrating to 2H, for the -CH₂-I group.

-

Amine Proton: A broad singlet or triplet around δ 5.0-5.5 ppm, integrating to 1H, for the -NH- proton.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 155-157 ppm.

-

Aromatic Carbons: Signals between δ 127-137 ppm.

-

Benzylic Carbon: A signal around δ 67 ppm.

-

Methylene Carbon (adjacent to Nitrogen): A signal around δ 45-47 ppm.

-

Methylene Carbon (adjacent to Iodine): A signal at a significantly lower field, likely in the range of δ 5-10 ppm, due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1690-1710 cm⁻¹.

-

C-N Stretch: An absorption in the range of 1220-1250 cm⁻¹.

-

C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted):

High-resolution mass spectrometry would be expected to show the following ions:

-

[M+H]⁺: m/z 305.9986

-

[M+Na]⁺: m/z 327.9805

Reactivity and Applications

The synthetic utility of Benzyl (2-iodoethyl)carbamate stems from the reactivity of the primary iodide, which readily participates in nucleophilic substitution reactions. This allows for the coupling of the protected aminoethyl moiety to a wide range of nucleophiles.

Caption: General reactivity of Benzyl (2-iodoethyl)carbamate.

Nucleophilic Substitution Reactions

The carbon-iodine bond is highly polarized, making the methylene carbon adjacent to the iodine electrophilic. This facilitates attack by a variety of nucleophiles, including:

-

Alkoxides and Phenoxides: To form ether linkages.

-

Thiolates: To form thioether linkages.

-

Amines: To form more complex diamine structures.

-

Cyanide: As a method for carbon chain extension.

-

Enolates and other Carbon Nucleophiles: For the formation of new carbon-carbon bonds.

These reactions provide a straightforward route to a diverse array of N-protected aminoethyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Applications in Drug Development

While specific examples of the direct use of Benzyl (2-iodoethyl)carbamate in the synthesis of marketed drugs were not identified in the searched literature, its structural motif is highly relevant to drug development. Carbamate-containing molecules are prevalent in pharmaceuticals, and the ability to introduce a protected aminoethyl group is a common requirement in the synthesis of many drug candidates. For instance, a more complex benzyl carbamate derivative is used as an intermediate in the production of HIV-integrase inhibitors.[4] The reactivity of Benzyl (2-iodoethyl)carbamate makes it a potential precursor for the synthesis of various heterocyclic systems and acyclic compounds with therapeutic potential.

Safety and Handling

Benzyl (2-iodoethyl)carbamate is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

Benzyl (2-iodoethyl)carbamate is a valuable synthetic intermediate that combines the stability of a benzyl carbamate protecting group with the reactivity of a primary alkyl iodide. This unique combination allows for its use as a versatile building block in the synthesis of a wide range of nitrogen-containing molecules. While detailed experimental data in the public domain is somewhat limited, this guide provides a comprehensive overview of its known properties, a reliable proposed synthesis protocol, and an outline of its reactivity and potential applications. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the utility of such bifunctional reagents is expected to increase, making a thorough understanding of their properties and handling essential for the modern synthetic chemist.

References

- Direct Synthesis of Carbamates, Thiocarbamates, and Ureas from Boc-Protected Amines - Supporting Information. (n.d.). Royal Society of Chemistry.

- SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Suzhou Health Chemicals Co., Ltd. (n.d.). Benzyl N-(2-iodoethyl)carbamate.

- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.).

Sources

Benzyl (2-iodoethyl)carbamate chemical structure and analysis

An In-Depth Technical Guide to Benzyl (2-iodoethyl)carbamate: Synthesis, Structure, and Analysis

Introduction

Benzyl (2-iodoethyl)carbamate is a valuable bifunctional organic molecule that serves as a key intermediate in advanced organic synthesis, particularly within pharmaceutical and materials science research. Its structure incorporates a benzyl carbamate (Cbz) protecting group for an amine, and a reactive iodoethyl moiety. This unique combination makes it an ideal precursor for introducing an N-protected aminoethyl group into various molecular scaffolds, where the iodide can act as an excellent leaving group in nucleophilic substitution reactions or participate in cross-coupling chemistries.

This guide provides a comprehensive overview of Benzyl (2-iodoethyl)carbamate, designed for researchers, chemists, and drug development professionals. We will delve into its chemical structure and properties, detail a field-proven synthetic pathway with explanations for the methodological choices, and present a multi-technique analytical framework for its unambiguous characterization and purity assessment.

Section 1: Chemical Structure and Physicochemical Properties

The molecular architecture of Benzyl (2-iodoethyl)carbamate is fundamental to its reactivity and application. The Cbz group provides robust protection for the amine functionality, which is stable under a wide range of conditions but can be cleanly removed via catalytic hydrogenation. The primary iodide at the terminus of the ethyl chain is a highly reactive site for C-N, C-O, C-S, and C-C bond formation.

Caption: Figure 1. Chemical Structure of Benzyl (2-iodoethyl)carbamate.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | benzyl N-(2-iodoethyl)carbamate | [1] |

| CAS Number | 68373-12-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂INO₂ | [1][2][3] |

| Molecular Weight | 305.11 g/mol | [1] |

| Monoisotopic Mass | 304.99127 Da | [3] |

| Appearance | White to off-white solid | [1] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCI | [3] |

| InChI | InChI=1S/C10H12INO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | [3] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Section 2: Synthesis of Benzyl (2-iodoethyl)carbamate

Synthetic Strategy: A Rationale

The synthesis of Benzyl (2-iodoethyl)carbamate requires a strategic approach that balances the reactivity of the functional groups involved. A direct reaction between 2-iodoethylamine and benzyl chloroformate is often problematic due to the inherent instability and high reactivity of 2-iodoethylamine. A more robust and reliable strategy involves a two-step sequence starting from a stable, commercially available precursor, 2-aminoethanol. This pathway prioritizes the protection of the amine functionality first, followed by the conversion of the less reactive hydroxyl group into the desired iodide. This sequence prevents unwanted side reactions and ensures a higher yield of the final product.

Caption: Figure 2. Recommended Synthetic Workflow.

Experimental Protocols

The following protocols are designed to be self-validating through in-process monitoring, ensuring reaction completion and purity of intermediates.

Protocol 2.1: Synthesis of Benzyl (2-hydroxyethyl)carbamate (Intermediate)

This step involves the protection of the primary amine of 2-aminoethanol with a benzyl chloroformate (Cbz-Cl) group. The reaction is typically performed in a biphasic system or with a mild aqueous base to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it unreactive.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (1.0 eq.). Dilute with dichloromethane (DCM) and water (1:1 ratio, approx. 0.2 M).

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the stirred mixture. Cool the flask to 0°C in an ice bath.

-

Protection: Slowly add benzyl chloroformate (1.1 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting material (visualized with ninhydrin stain) and the appearance of a new, higher Rf spot (visualized with UV light and/or potassium permanganate stain) indicates completion.

-

Workup: Once complete, separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Benzyl (2-hydroxyethyl)carbamate, which can often be used in the next step without further purification.

Protocol 2.2: Iodination of Benzyl (2-hydroxyethyl)carbamate

This transformation utilizes the Appel reaction, a mild and efficient method for converting primary alcohols to primary iodides. The mechanism involves the in-situ formation of a phosphonium iodide species which activates the hydroxyl group for nucleophilic attack by iodide.

-

Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve the Benzyl (2-hydroxyethyl)carbamate (1.0 eq.) from the previous step, triphenylphosphine (PPh₃, 1.5 eq.), and imidazole (1.5 eq.) in anhydrous DCM (approx. 0.1 M). Imidazole acts as a catalyst and mild base.

-

Reagent Addition: Cool the solution to 0°C. Add solid iodine (I₂, 1.5 eq.) portion-wise. The solution will turn dark brown. The portion-wise addition helps manage the reaction exotherm.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The product will have a higher Rf than the starting alcohol.

-

Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Benzyl (2-iodoethyl)carbamate as a white to off-white solid.

Section 3: Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Caption: Figure 3. Comprehensive Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure.

-

Protocol: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Data: The following table outlines the predicted chemical shifts (δ) in ppm.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.40 - 7.30 | m | 5H | Ar-H |

| ~5.25 | br s | 1H | NH | |

| 5.14 | s | 2H | Ar-CH₂ -O | |

| 3.55 | q, J ≈ 6.0 Hz | 2H | -N-CH₂ -CH₂-I | |

| 3.32 | t, J ≈ 6.4 Hz | 2H | -N-CH₂-CH₂ -I | |

| ¹³C NMR | 156.2 | s | - | C =O |

| 136.1 | s | - | Ar-C (quaternary) | |

| 128.6, 128.3, 128.1 | s | - | Ar-C H | |

| 67.2 | s | - | Ar-C H₂-O | |

| 45.1 | s | - | -N-C H₂-CH₂-I | |

| 5.8 | s | - | -N-CH₂-C H₂-I |

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight.

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Data: The high-resolution mass spectrum should show ions corresponding to common adducts.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Calculated m/z |

| [M+H]⁺ | 305.99855 |

| [M+Na]⁺ | 327.98049 |

| [M+K]⁺ | 343.95443 |

| Data sourced from PubChem.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

Protocol: Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Expected Data: Characteristic absorption bands confirm the carbamate structure.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Amide N-H |

| ~3030 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H |

| ~1690 | C=O Stretch | Carbonyl (urethane) |

| ~1530 | N-H Bend | Amide II |

| ~1250 | C-O Stretch | Ester C-O |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the synthesized compound. A reverse-phase method is most suitable.

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid is used for MS compatibility).[4]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 254 nm (for the benzyl chromophore).

-

Sample Preparation: Dissolve the sample in acetonitrile at a concentration of ~1 mg/mL.

-

-

Trustworthiness: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. For regulatory purposes, this method would require full validation according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

Section 4: Handling, Storage, and Safety

-

Safety: Benzyl (2-iodoethyl)carbamate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As an alkyl iodide, it is a potential alkylating agent and should be treated as harmful. Operations should be conducted in a well-ventilated chemical fume hood.

-

Storage: The compound is light-sensitive and should be stored in an amber vial. For long-term stability, it should be kept in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1]

Conclusion

Benzyl (2-iodoethyl)carbamate is a synthetically versatile building block. The robust synthesis protocol detailed herein, which proceeds through a stable hydroxyl intermediate, provides a reliable route to this compound. The comprehensive analytical workflow, combining NMR, MS, IR, and HPLC, establishes a framework for rigorous quality control, ensuring both structural integrity and high purity. This guide equips researchers with the necessary technical knowledge to confidently synthesize, analyze, and utilize Benzyl (2-iodoethyl)carbamate in their research and development endeavors.

References

-

PubChem. Benzyl (2-iodoethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Suzhou Health Chemicals Co., Ltd. Benzyl N-(2-iodoethyl)carbamate | 68373-12-6. [Link]

-

SIELC Technologies. Separation of Benzyl carbamate on Newcrom R1 HPLC column. [Link]

Sources

- 1. BENZYL 2-IODOETHYLCARBAMATE | 68373-12-6 [chemicalbook.com]

- 2. 68373-12-6|Benzyl N-(2-iodoethyl)carbamate|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. PubChemLite - Benzyl (2-iodoethyl)carbamate (C10H12INO2) [pubchemlite.lcsb.uni.lu]

- 4. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2-iodoethyl)carbamate (CAS No. 68373-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-iodoethyl)carbamate, registered under CAS number 68373-12-6, is a carbamate derivative of significant interest in organic synthesis and pharmaceutical development.[1][2] Its structure incorporates a benzyl protecting group, a carbamate linker, and a reactive iodoethyl moiety, making it a versatile intermediate for the introduction of an aminoethyl group in a protected form. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 68373-12-6 | [1][2] |

| IUPAC Name | benzyl N-(2-iodoethyl)carbamate | [1] |

| Synonyms | (2-Iodo-ethyl)-carbamic acid benzyl ester, N-Cbz-2-iodoethanamine | [1] |

| Molecular Formula | C10H12INO2 | [1][2] |

| Molecular Weight | 305.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available. For reference, the related compound Benzyl carbamate has a melting point of 86-89 °C. | [3][4] |

| Boiling Point | Data not available. | |

| Solubility | Qualitative: Expected to be soluble in common organic solvents such as methanol, chloroform, and ethyl acetate due to the presence of the benzyl group. Moderately soluble in water. For reference, Benzyl carbamate is soluble in methanol and moderately soluble in water. | [3][5] |

Synthesis and Mechanistic Insights

Benzyl (2-iodoethyl)carbamate is typically synthesized from its corresponding alcohol precursor, Benzyl N-(2-hydroxyethyl)carbamate.[1] This transformation is a classic example of a nucleophilic substitution reaction, specifically an iodination reaction.

Synthetic Workflow:

Caption: Synthetic pathway for Benzyl (2-iodoethyl)carbamate.

Experimental Rationale:

The choice of an anhydrous solvent like dichloromethane is critical to prevent the hydrolysis of the reagents and the product. The use of a phosphine-based iodinating system, such as triphenylphosphine and iodine, is a common and effective method for converting primary alcohols to alkyl iodides under mild conditions. Imidazole acts as a catalyst and a base to neutralize the hydrogen iodide formed during the reaction, driving the equilibrium towards the product. Purification by column chromatography is a standard and reliable method to isolate the target compound from the reaction byproducts, such as triphenylphosphine oxide.

Analytical Characterization: A Validating System

A robust analytical workflow is essential to confirm the identity, purity, and stability of Benzyl (2-iodoethyl)carbamate. The following protocols are based on standard analytical techniques for organic compounds of this class.

Analytical Workflow Diagram:

Caption: A comprehensive analytical workflow for the characterization of Benzyl (2-iodoethyl)carbamate.

Detailed Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

Expected ¹H NMR Spectral Features:

-

Signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group protons.

-

A singlet around δ 5.1 ppm for the benzylic methylene protons (-CH₂-O).

-

A triplet around δ 3.5 ppm for the methylene group adjacent to the nitrogen (-NH-CH₂-).

-

A triplet around δ 3.3 ppm for the methylene group adjacent to the iodine (-CH₂-I).

-

A broad singlet for the N-H proton.

-

-

Expected ¹³C NMR Spectral Features:

-

Signals in the aromatic region (δ 127-136 ppm).

-

A signal for the carbonyl carbon of the carbamate at approximately δ 156 ppm.

-

A signal for the benzylic carbon at around δ 67 ppm.

-

A signal for the carbon adjacent to the nitrogen at around δ 45 ppm.

-

A signal for the carbon adjacent to the iodine at a higher field, around δ 5 ppm.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Prepare a sample by either creating a KBr pellet or as a thin film on a salt plate (for solids) or directly for liquids.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Expected IR Absorption Bands:

-

N-H stretching vibration around 3300 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

C=O stretching of the carbamate group around 1700 cm⁻¹.

-

C-N stretching vibration around 1250 cm⁻¹.

-

C-O stretching vibration around 1050 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Mass Spectrum:

-

The molecular ion peak [M+H]⁺ at m/z 306.0.

-

A peak corresponding to the sodium adduct [M+Na]⁺ at m/z 328.0.

-

Characteristic fragmentation patterns, such as the loss of the benzyl group or the iodine atom.

-

4. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).

-

Use a reverse-phase C18 column.

-

Employ a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Calculate the purity based on the relative peak area of the main component.

-

Safety and Handling

Benzyl (2-iodoethyl)carbamate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Recommended storage temperature is between 2-8°C.[1]

Conclusion

This technical guide provides a detailed physicochemical profile of Benzyl (2-iodoethyl)carbamate (CAS No. 68373-12-6). While some experimental data points like melting and boiling points are not yet firmly established in the public domain, the provided information on its identity, synthesis, analytical characterization, and safety offers a solid foundation for its use in research and development. The outlined analytical protocols serve as a self-validating system to ensure the quality and integrity of this important chemical intermediate.

References

-

Grokipedia. Benzyl carbamate. [Link]

-

ChemInform. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

-

PubChem. Bis(2-chloroethyl)ethylamine. [Link]

-

Suzhou Health Chemicals Co., Ltd. Benzyl N-(2-iodoethyl)carbamate. [Link]

-

PubMed. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. [Link]

-

PubChem. N,N-Dichloroethanamine. [Link]

-

MDPI. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. [Link]

-

PubChem. Ethylamine. [Link]

-

Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]

-

Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

Sources

- 1. BENZYL 2-IODOETHYLCARBAMATE | 68373-12-6 [chemicalbook.com]

- 2. 68373-12-6|Benzyl N-(2-iodoethyl)carbamate|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 5. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]

An In-depth Technical Guide to the Synthesis of Benzyl (2-iodoethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of Benzyl (2-iodoethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis commences with the readily available starting material, 2-aminoethanol. The guide delves into the strategic considerations behind the chosen two-step pathway, which involves the protection of the amino group followed by the conversion of a hydroxyl moiety to an iodide. Detailed experimental protocols, mechanistic insights, and a comparative analysis of key transformations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis of the target compound.

Introduction and Strategic Overview

Benzyl (2-iodoethyl)carbamate is a key building block in organic synthesis, often utilized in the introduction of a protected 2-aminoethyl functionality. The presence of the reactive iodide allows for a variety of subsequent nucleophilic substitution reactions, while the benzyloxycarbonyl (Cbz) group offers a stable and selectively removable protecting group for the amine.

The synthesis of Benzyl (2-iodoethyl)carbamate from 2-aminoethanol is most effectively approached via a two-step sequence:

-

N-Protection: The primary amine of 2-aminoethanol is protected with a benzyloxycarbonyl (Cbz) group to prevent its interference in the subsequent iodination step. This is a crucial step as the free amine is nucleophilic and would react with the iodinating agents.

-

Halogenation: The hydroxyl group of the resulting Benzyl (2-hydroxyethyl)carbamate is then converted into an iodide.

This guide will focus on a robust and widely applicable method for each of these steps, providing detailed protocols and the underlying chemical principles.

Synthesis Pathway Visualization

The overall synthetic route is depicted below:

Figure 1: Overall synthesis pathway for Benzyl (2-iodoethyl)carbamate.

Step 1: N-Protection of 2-Aminoethanol

The first step in the synthesis is the selective protection of the amino group of 2-aminoethanol using benzyl chloroformate (Cbz-Cl). The Cbz group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.[1]

Reaction Mechanism

The N-protection proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2] The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the stable carbamate product.

Figure 2: Mechanism of N-Cbz protection of 2-aminoethanol.

Experimental Protocol

This protocol is adapted from established procedures for the Cbz protection of amino alcohols.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminoethanol | 61.08 | 6.1 g (5.8 mL) | 0.1 mol |

| Benzyl chloroformate | 170.59 | 17.1 g (14.3 mL) | 0.1 mol |

| 1 M Sodium Hydroxide (aq) | 40.00 | 100 mL | 0.1 mol |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| 1 M Hydrochloric acid (aq) | 36.46 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (6.1 g, 0.1 mol) in 100 mL of 1 M aqueous sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve benzyl chloroformate (17.1 g, 0.1 mol) in 100 mL of 1,4-dioxane.

-

Add the benzyl chloroformate solution dropwise to the cooled aminoethanol solution over a period of 30-45 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with 1 M hydrochloric acid (2 x 50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl (2-hydroxyethyl)carbamate as a viscous oil or a white solid upon standing.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product should have a different Rf value compared to the starting material, 2-aminoethanol. The identity and purity of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Iodination of Benzyl (2-hydroxyethyl)carbamate

The conversion of the primary alcohol in Benzyl (2-hydroxyethyl)carbamate to the corresponding iodide is a critical step. The Appel reaction, which utilizes triphenylphosphine and iodine, is a mild and efficient method for this transformation, proceeding with inversion of configuration at a stereocenter.[4]

Reaction Mechanism

The Appel reaction for iodination involves the following key steps:

-

Formation of a phosphonium iodide species from the reaction of triphenylphosphine and iodine.

-

The alcohol attacks the phosphonium species, forming an alkoxyphosphonium iodide intermediate.

-

An intramolecular SN2 reaction, where the iodide ion attacks the carbon bearing the oxygen, displaces triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[5]

Figure 3: Mechanism of the Appel reaction for the iodination of an alcohol.

Experimental Protocol

This is a general procedure for the Appel reaction adapted for the specific substrate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzyl (2-hydroxyethyl)carbamate | 195.22 | 19.5 g | 0.1 mol |

| Triphenylphosphine (PPh₃) | 262.29 | 31.5 g | 0.12 mol |

| Iodine (I₂) | 253.81 | 30.5 g | 0.12 mol |

| Imidazole | 68.08 | 8.2 g | 0.12 mol |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Saturated sodium thiosulfate (aq) | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a 1 L round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl (2-hydroxyethyl)carbamate (19.5 g, 0.1 mol), triphenylphosphine (31.5 g, 0.12 mol), and imidazole (8.2 g, 0.12 mol) in 200 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine (30.5 g, 0.12 mol) in 100 mL of anhydrous dichloromethane to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by crystallization or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Benzyl (2-iodoethyl)carbamate.

Self-Validation: The formation of the product can be monitored by TLC. The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates product formation. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Alternative Pathway: Tosylation and Finkelstein Reaction

An alternative two-step approach for the conversion of the hydroxyl group to an iodide involves the formation of a tosylate intermediate, followed by a Finkelstein reaction.

-

Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form Benzyl (2-tosyloxyethyl)carbamate.

-

Finkelstein Reaction: The tosylate is then treated with an excess of sodium iodide in acetone. The tosylate is an excellent leaving group, and the iodide readily displaces it via an SN2 reaction. The precipitation of sodium tosylate in acetone drives the reaction to completion.[1]

While this method is effective, the direct iodination via the Appel reaction is often preferred due to its one-step nature. Additionally, some benzyl tosylates can be unstable and prone to decomposition.[6]

Conclusion

This technical guide has outlined a robust and well-documented synthetic pathway for the preparation of Benzyl (2-iodoethyl)carbamate from 2-aminoethanol. The two-step process, involving N-Cbz protection followed by an Appel-type iodination, provides a reliable method for obtaining the target compound in good yield. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with a thorough understanding of the synthesis, enabling them to confidently apply this methodology in their own research and development endeavors.

References

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

PrepChem. Synthesis of N-Cbz-ethanolamine. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

PrepChem. Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol. [Link]

-

Wikipedia. Finkelstein reaction. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

PubChem. benzyl N-(2-hydroxyethyl)carbamate. [Link]

-

Reddit. Problems with synthesis of Benzyl tosylate ( decomposition). [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of Benzyl N-(2-iodoethyl)carbamate with Common Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of benzyl N-(2-iodoethyl)carbamate, a versatile bifunctional reagent, with common classes of nucleophiles, including amines, thiols, and alkoxides. The document elucidates the underlying reaction mechanisms, explores the critical interplay between direct nucleophilic substitution and intramolecular cyclization pathways, and offers practical, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Synthetic Versatility of Benzyl N-(2-iodoethyl)carbamate

Benzyl N-(2-iodoethyl)carbamate, often referred to as N-Cbz-2-iodoethylamine, is a key synthetic building block in organic and medicinal chemistry.[1] Its structure incorporates three key features:

-

An Electrophilic Center: The primary carbon atom bearing the iodine is highly susceptible to nucleophilic attack. Iodine's excellent leaving group ability makes this position particularly reactive.

-

A Carbamate Protecting Group: The benzyloxycarbonyl (Cbz) group provides stability to the amine functionality and can be readily removed under standard hydrogenolysis conditions, offering a pathway to primary amines.[2]

-

Potential for Intramolecular Cyclization: The proximity of the carbamate nitrogen to the electrophilic carbon allows for base-mediated intramolecular cyclization to form a transient N-Cbz-aziridine intermediate.[3]

This unique combination of features allows for a diverse range of synthetic transformations, making it a valuable precursor for the synthesis of substituted ethylenediamines, thioethylamines, and other functionalized molecules of interest in drug discovery.

Core Reactivity Pathways: A Dichotomy of Mechanisms

The reaction of benzyl N-(2-iodoethyl)carbamate with nucleophiles is governed by a fascinating competition between two primary mechanistic pathways: direct bimolecular nucleophilic substitution (Sₙ2) and an intramolecular cyclization-elimination sequence that proceeds through an aziridinium ion intermediate. The prevailing pathway is dictated by the nature of the nucleophile, the base, and the reaction conditions.

Figure 1: Competing reaction pathways for Benzyl N-(2-iodoethyl)carbamate.

Pathway A: Direct Bimolecular Nucleophilic Substitution (Sₙ2)

In the presence of strong, "soft" nucleophiles, a direct Sₙ2 displacement of the iodide is often the predominant pathway.[4] This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the iodine, leading to inversion of configuration (though this is not stereochemically relevant for the parent compound).

The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Stronger, less sterically hindered nucleophiles will favor this pathway.

Pathway B: Intramolecular Cyclization and Nucleophilic Ring-Opening

In the presence of a non-nucleophilic base, the carbamate proton can be abstracted, leading to an intramolecular Sₙ2 reaction where the nitrogen anion displaces the iodide to form a highly reactive N-Cbz-aziridine intermediate.[5] This strained three-membered ring is then readily opened by a subsequent nucleophilic attack.

The regioselectivity of the aziridine ring-opening is a critical consideration. For unsubstituted N-activated aziridines, nucleophilic attack typically occurs at one of the methylene carbons, leading to the same product as the direct Sₙ2 pathway.

Competing Side Reaction: E2 Elimination

A potential side reaction, particularly with strong, sterically hindered bases, is the E2 elimination of hydriodic acid to form benzyl N-vinylcarbamate.[6] The presence of acidic β-hydrogens makes this pathway a consideration, and conditions should be optimized to minimize its occurrence if substitution is the desired outcome.

Reactivity with Common Nucleophiles: A Comparative Analysis

The choice of nucleophile is the most critical factor in determining the outcome of reactions with benzyl N-(2-iodoethyl)carbamate.

Amine Nucleophiles

Primary and secondary amines are common nucleophiles for this reaction, leading to the formation of N,N'-disubstituted ethylenediamines.

-

Primary vs. Secondary Amines: While primary amines are generally less sterically hindered, secondary amines are often more nucleophilic due to the electron-donating nature of the alkyl groups. However, the increased steric bulk of secondary amines can also retard the reaction rate.

-

Overalkylation: A common challenge with amine nucleophiles is overalkylation, where the initial product, a secondary amine, can react further with the starting material.[7] Using an excess of the amine nucleophile can help to mitigate this side reaction.

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference (Analogous System) |

| Benzylamine | Benzyl N-(2-(benzylamino)ethyl)carbamate | K₂CO₃, CH₃CN, reflux | 75-85 | [8][9] |

| Piperidine | Benzyl N-(2-(piperidin-1-yl)ethyl)carbamate | Et₃N, THF, rt | 80-90 | [8] |

| Aniline | Benzyl N-(2-anilinoethyl)carbamate | Na₂CO₃, DMF, 80 °C | 60-70 | [8] |

Table 1: Representative reactions with amine nucleophiles. Yields are based on analogous reactions with N-(2-bromoethyl)phthalimide and may vary.

Thiol Nucleophiles

Thiolates, formed by the deprotonation of thiols with a suitable base, are excellent "soft" nucleophiles and react readily with benzyl N-(2-iodoethyl)carbamate, almost exclusively via the Sₙ2 pathway, to form N-Cbz-protected thioethylamines.[10]

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference (Analogous System) |

| Sodium thiophenoxide | Benzyl N-(2-(phenylthio)ethyl)carbamate | NaH, THF, 0 °C to rt | >90 | [11] |

| Sodium ethanethiolate | Benzyl N-(2-(ethylthio)ethyl)carbamate | NaOEt, EtOH, rt | >90 | [12] |

Table 2: Representative reactions with thiol nucleophiles.

Alkoxide Nucleophiles

Alkoxides are strong bases and can promote both Sₙ2 and E2 reactions. The reaction outcome is highly dependent on the steric bulk of the alkoxide and the reaction temperature. Less hindered alkoxides at lower temperatures favor substitution, while bulky alkoxides or higher temperatures can lead to a significant amount of the elimination byproduct.

| Nucleophile | Product | Typical Conditions | Sₙ2:E2 Ratio | Reference (Analogous System) |

| Sodium methoxide | Benzyl N-(2-methoxyethyl)carbamate | NaOMe, MeOH, 0 °C | High Sₙ2 | [6] |

| Sodium tert-butoxide | Benzyl N-(2-(tert-butoxy)ethyl)carbamate / Benzyl N-vinylcarbamate | t-BuOK, THF, rt | Sₙ2 / High E2 | [6] |

Table 3: Representative reactions with alkoxide nucleophiles. Product ratios are highly condition-dependent.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific nucleophile and desired scale.

General Workflow

Figure 2: General experimental workflow for nucleophilic substitution.

Protocol for Reaction with a Primary Amine (Benzylamine)

-

To a solution of benzyl N-(2-iodoethyl)carbamate (1.0 eq) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Reaction with a Thiol (Thiophenol)

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M).

-

Cool the suspension to 0 °C and add thiophenol (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of benzyl N-(2-iodoethyl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Conclusion and Future Outlook

Benzyl N-(2-iodoethyl)carbamate demonstrates a rich and nuanced reactivity profile, primarily governed by the interplay of Sₙ2, intramolecular cyclization/ring-opening, and E2 pathways. The choice of nucleophile and base is paramount in directing the reaction towards the desired product. Soft, potent nucleophiles such as thiolates favor direct Sₙ2 substitution, while amine nucleophiles provide access to valuable diamine precursors, albeit with the potential for overalkylation. The use of strong, bulky bases can promote E2 elimination, a pathway to be considered during reaction design. This guide provides a foundational understanding and practical protocols for harnessing the synthetic utility of this versatile reagent in the development of novel molecular entities.

References

-

Rice, F. G. et al. (2018). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. University of Dayton Honors Theses. [Link]

- BenchChem (2025). N-ethylcarbamoyl chloride reactivity with nucleophiles.

- Yao, R. S. et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 58(4), 533-538.

- Krasnov, K. A. et al. (2021). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. Russian Journal of General Chemistry, 91(9), 1845-1851.

-

Ranjith, K., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1735. [Link]

- BenchChem (2025). Application Notes and Protocols: Ethyl bis(2-bromoethyl)carbamate as an Intermediate in Organic Synthesis.

- Meyer, H. et al. (2007).

-

PrepChem (2023). Preparation of N,N'-dibenzylidene ethylenediamine. PrepChem. [Link]

- Koskinen, A. M. P. et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates. University of Helsinki Research Portal.

-

Clark, J. (2023). Amines as nucleophiles. Chemguide. [Link]

- BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate.

- Della Ca', N. et al. (2014). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules, 19(11), 17690-17711.

- Julian, P. L. (1956). Preparation of n, n'-dibenzylethylenediamine.

- ResearchGate (2025). Bis(thiocarbamates): Synthesis and Substituent Effects on the Barrier to N-CO Rotation.

-

Master Organic Chemistry (2025). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

- Espinoza-Hicks, J. C. et al. (2021). Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. Molecules, 26(5), 1294.

- Hugo, V. V. et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

-

Khan Academy. E2 elimination: Stereoselectivity. Khan Academy. [Link]

-

Khan Academy. E2 elimination: Stereospecificity. Khan Academy. [Link]

-

Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

- Suzhou Health Chemicals Co., Ltd. (2023). Benzyl N-(2-iodoethyl)

-

Orgo Made Easy (2013). E2 and E1 Elimination Made Easy! Part 1 ( Mechanisms and Beta Hydrogens ). YouTube. [Link]

- Google Patents (2010). Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

- Powers, T. S. et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Organic & Biomolecular Chemistry, 19(3), 488-503.

- Scattolin, T. et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740.

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

- ResearchGate (2025). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation.

- ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and...

-

Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]

- Fu, G. C. et al. (2020). Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles. Journal of the American Chemical Society, 142(35), 14891–14896.

-

Chad's Prep (2018). 7.7a Introduction to E2 Elimination Reactions. YouTube. [Link]

- Kabir, M. K. et al. (2000). Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro- I-methylpyridinium iodide with primary and second. Indian Journal of Chemistry - Section B, 39B, 857-861.

- Saari, W. S. et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101.

- Rasayan Journal of Chemistry (2010). A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Rasayan Journal of Chemistry, 3(4), 688-692.

- Kobayashi, S. et al. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research, 41(2), 292-301.

- Smith, D. M. et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.

- Clark, J. (2023). Amines as Nucleophiles. Chemistry LibreTexts.

- ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb...

- ResearchGate. Nucleophilic acyl substitution reaction on different benzamides 1 a–1 j...

- Caplow, M. (1968). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. Journal of the American Chemical Society, 90(24), 6795–6803.

Sources

- 1. BENZYL 2-IODOETHYLCARBAMATE | 68373-12-6 [chemicalbook.com]

- 2. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. asianpubs.org [asianpubs.org]

- 9. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ecommons.udayton.edu [ecommons.udayton.edu]

Solubility of Benzyl (2-iodoethyl)carbamate in various organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl (2-iodoethyl)carbamate in Organic Solvents

Abstract

Benzyl (2-iodoethyl)carbamate is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility in these applications is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive overview of the solubility of Benzyl (2-iodoethyl)carbamate. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven protocols for researchers to determine these parameters empirically. The guide is designed for researchers, scientists, and drug development professionals, offering insights into predicting solubility, selecting appropriate solvents in a regulated environment, and applying solubility data to practical challenges in synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

Benzyl (2-iodoethyl)carbamate, with its benzyloxycarbonyl (Cbz) protecting group and a reactive iodoethyl moiety, is a versatile building block. The Cbz group offers stability and allows for selective deprotection, a cornerstone of modern peptide synthesis and medicinal chemistry.[1][2] The iodoethyl group, in turn, serves as an excellent electrophile for introducing an ethylamino fragment into a target molecule. The success of any synthetic step involving this compound—from reaction setup and purification to formulation for biological screening—is critically dependent on its solubility in organic solvents.

Understanding solubility allows the scientist to:

-

Ensure Homogeneous Reaction Conditions: For a chemical reaction to proceed efficiently, the reactants must typically be in the same phase. Selecting a solvent that effectively dissolves Benzyl (2-iodoethyl)carbamate and other reagents is paramount.

-

Optimize Purification Processes: Techniques like recrystallization, a primary method for purifying solid compounds, rely on differential solubility at varying temperatures.

-

Facilitate Accurate Dosing and Formulation: In early-stage drug discovery, compounds must be dissolved for in vitro and in vivo testing. Knowledge of solubility is the first step in developing a viable formulation.

This guide will first deconstruct the molecular features of Benzyl (2-iodoethyl)carbamate to predict its solubility profile. It will then present a robust experimental framework for quantitatively determining these values, followed by a discussion of the practical application of this data.

Physicochemical Properties and Predicted Solubility Profile

To estimate the solubility of a compound, we apply the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3]

Table 1: Physicochemical Properties of Benzyl (2-iodoethyl)carbamate

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂INO₂ | |

| Molecular Weight | 305.11 g/mol | |

| Appearance | White to off-white solid | [4] |

| Structure |

Structural Analysis and Intermolecular Forces

The solubility of Benzyl (2-iodoethyl)carbamate is a composite of the contributions from its three main structural components:

-

Benzyl Group (C₆H₅CH₂-): This large, nonpolar aromatic ring dominates a significant portion of the molecule's surface area. It will primarily engage in van der Waals forces and π-π stacking interactions. This component suggests good solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and poorer solubility in highly polar, protic solvents like water.

-

Carbamate Linkage (-O-C(=O)-NH-): This is a polar, planar group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the two oxygen atoms).[5][6] This functionality will strongly favor interactions with polar solvents, particularly those that can participate in hydrogen bonding (e.g., alcohols, ethyl acetate). The resonance within the carbamate group also imparts a dipole moment, enhancing interactions with polar aprotic solvents (e.g., acetone, acetonitrile).[5]

-

Iodoethyl Group (-CH₂CH₂I): The carbon-iodine bond is polarizable, and the iodine atom itself is a weak hydrogen bond acceptor. While the ethyl chain is nonpolar, the large, electron-rich iodine atom introduces a significant dipole and potential for London dispersion forces.[7][8] This group increases the overall polarity and molecular weight compared to its chloro- or bromo-analogs.

Predicted Solubility in Different Solvent Classes

Based on this structural analysis, we can predict a nuanced solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carbamate group's ability to hydrogen bond suggests that Benzyl (2-iodoethyl)carbamate should be soluble in these solvents. However, the large nonpolar benzyl group may limit very high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)): This class of solvents is likely to be very effective. They can engage in dipole-dipole interactions with the entire molecule and act as hydrogen bond acceptors for the carbamate's N-H group. Solvents like DCM should be particularly effective due to their ability to interact with both polar and nonpolar regions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Solubility is expected to be moderate in toluene due to the favorable interactions with the benzyl group. In aliphatic nonpolar solvents like hexane, solubility will likely be very low, as these solvents cannot effectively solvate the polar carbamate moiety. This differential solubility is key for purification.

-

Water: Due to the dominant nonpolar benzyl and ethyl groups, the compound is expected to be poorly soluble in water, despite the presence of the hydrogen-bonding carbamate group.

Framework for Solvent Selection in a Regulated (GxP) Environment

In drug development, solvent selection is not based solely on solubility. It is a multi-faceted decision involving safety, environmental, and regulatory considerations.[9][10] The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity, providing a framework for acceptable limits in pharmaceutical products.[9]

Table 2: Common Solvents Classified by ICH Q3C Guidelines

| Class | Solvents | Health Hazard | Use Recommendation |

| Class 1 | Benzene, Carbon tetrachloride | Carcinogenic, environmental hazards | Avoid |

| Class 2 | Acetonitrile, Dichloromethane, Toluene, Methanol, Hexane | Inherent toxicity | Limited Use |

| Class 3 | Acetone, Ethanol, Ethyl Acetate, Isopropyl Alcohol, THF | Low toxic potential | Preferred Use |

When developing a process for an active pharmaceutical ingredient (API), scientists should prioritize Class 3 solvents. While Class 2 solvents are often necessary for their unique solvating properties, their use must be justified and carefully controlled to ensure residual levels are below the Permitted Daily Exposure (PDE) limits.[9][11]

Experimental Determination of Quantitative Solubility

The most reliable method for determining the solubility of a solid in a solvent is the isothermal shake-flask method . This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the solubility of Benzyl (2-iodoethyl)carbamate in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Benzyl (2-iodoethyl)carbamate (ensure purity is documented)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Pre-weighed vials for analysis

Methodology:

-

Preparation: Add an excess amount of Benzyl (2-iodoethyl)carbamate to a vial. "Excess" is critical to ensure a saturated solution with undissolved solid remaining at equilibrium. A starting point is ~100 mg of solid.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial (e.g., 2 mL).

-

Equilibration: Tightly cap the vial and place it on the orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. Allow the mixture to equilibrate for at least 24 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium.[3]

-

Phase Separation (Sedimentation): Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled vial. This step is critical to remove any microscopic, undissolved solid particles.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved. c. Weigh the vial again to determine the mass of the dissolved solid.

-

Calculation:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solid)

-

Solubility (e.g., in mg/mL) = Mass of dried solid / Volume of solvent used

-

Alternatively, Solubility (e.g., in g/100 g solvent) = (Mass of dried solid / Mass of solvent) * 100

-

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Practical Applications of Solubility Data

The empirically determined solubility data is invaluable for process development and optimization.

Purification by Recrystallization

The ideal recrystallization solvent system is one where the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.[12][13] Often, a two-solvent system is required.[14]

Example Scenario:

-

High Solubility: You determine that Benzyl (2-iodoethyl)carbamate is very soluble in boiling ethyl acetate.

-

Low Solubility: You determine it is poorly soluble in cold hexane.

-

Miscibility: Ethyl acetate and hexane are miscible.

This combination makes an excellent candidate for a two-solvent recrystallization. The compound can be dissolved in a minimal amount of hot ethyl acetate, and hexane can then be added as an anti-solvent until the solution becomes cloudy (the saturation point).[14] Upon slow cooling, pure crystals of the product should form, leaving impurities behind in the solvent mixture.

Logic for Selecting a Recrystallization Solvent System

Caption: Decision workflow for recrystallization solvent selection.

Safety and Handling

Benzyl (2-iodoethyl)carbamate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The safety data sheet indicates it may cause skin, eye, and respiratory irritation.[7] All work should be performed in a well-ventilated chemical fume hood. When working with organic solvents, their specific hazards (e.g., flammability, toxicity) must also be considered and mitigated.

Conclusion

While readily available quantitative solubility data for Benzyl (2-iodoethyl)carbamate is limited, a thorough understanding of its molecular structure allows for strong qualitative predictions of its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, practical protocol for researchers to generate high-quality, quantitative solubility data. By integrating these experimental results with established principles of solvent selection in a regulated environment, scientists can significantly accelerate process development, optimize purification strategies, and facilitate the seamless progression of this valuable synthetic intermediate from the lab to its final application.

References

-

ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

PubChem. (n.d.). Benzyl (2-iodoethyl)carbamate. National Institutes of Health. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

- Unknown. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?.

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Wikipedia. (n.d.). Iodine. Retrieved from [Link]

-

Vasanthakumar, G.-R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Vasanthakumar, G.-R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Organic Polyvalent Iodine Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties of Iodine. Retrieved from [Link]

-

INIS-IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Prediction of Density and Refractive Index Using Mac. Retrieved from [Link]

-